2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, and a thiadiazole ring substituted with a methyl group at the 5 position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of 2,6-difluorobenzoic acid: This can be achieved through the fluorination of benzoic acid using appropriate fluorinating agents.
Synthesis of 5-methyl-1,3,4-thiadiazole-2-amine: This intermediate can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under suitable conditions.
Coupling Reaction: The final step involves the coupling of 2,6-difluorobenzoic acid with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of coupling reagents such as carbodiimides to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring and the benzamide moiety can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the thiadiazole ring and benzamide moiety.
Scientific Research Applications
2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Shares the difluorobenzene core but lacks the thiadiazole ring.
5-Methyl-1,3,4-thiadiazole-2-amine: Contains the thiadiazole ring but lacks the benzamide moiety.
2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: A structurally related compound with different substituents on the benzamide moiety.
Uniqueness
2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the difluorobenzene and thiadiazole moieties, which impart specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3OS/c1-5-14-15-10(17-5)13-9(16)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLFBCXGSBKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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